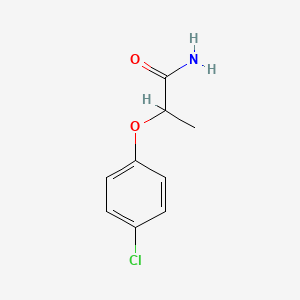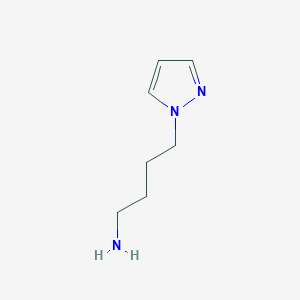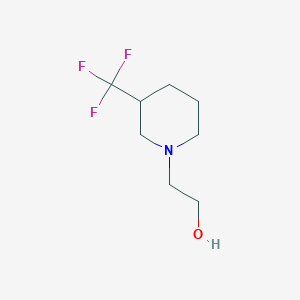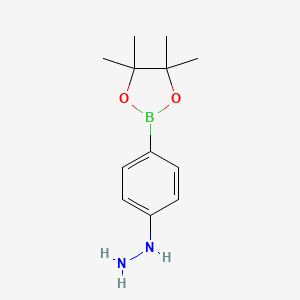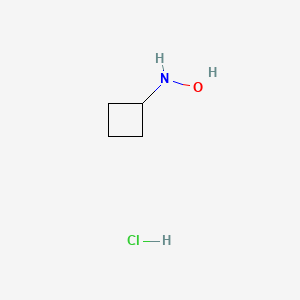
N-cyclobutylhydroxylaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclobutylhydroxylaminehydrochloride is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a cyclobutyl group attached to the nitrogen atom of the hydroxylamine moiety, with a hydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutylhydroxylaminehydrochloride typically involves the reduction of cyclobutyl nitroso compounds. One common method is the reduction of cyclobutyl nitroso compounds using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under acidic conditions to yield the hydrochloride salt of N-cyclobutylhydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of large reactors, efficient mixing, and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-cyclobutylhydroxylaminehydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form N-cyclobutyl nitroso compounds.
Reduction: It can be reduced to form cyclobutylamine.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon as a catalyst.
Substitution: Common nucleophiles include halides and other nucleophilic species.
Major Products Formed
Oxidation: N-cyclobutyl nitroso compounds.
Reduction: Cyclobutylamine.
Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.
科学的研究の応用
N-cyclobutylhydroxylaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of cyclobutyl derivatives and as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving hydroxylamine derivatives.
Industry: It is used in the production of fine chemicals and as a stabilizer in certain industrial processes.
作用機序
The mechanism of action of N-cyclobutylhydroxylaminehydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a reducing agent, interacting with enzymes and other proteins. The hydroxylamine group can form covalent bonds with active site residues of enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
N-tert-Butylhydroxylamine hydrochloride: Similar in structure but with a tert-butyl group instead of a cyclobutyl group.
N-methylhydroxylamine hydrochloride: Similar in structure but with a methyl group instead of a cyclobutyl group.
N-ethylhydroxylamine hydrochloride: Similar in structure but with an ethyl group instead of a cyclobutyl group.
Uniqueness
N-cyclobutylhydroxylaminehydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other hydroxylamine derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C4H10ClNO |
|---|---|
分子量 |
123.58 g/mol |
IUPAC名 |
N-cyclobutylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c6-5-4-2-1-3-4;/h4-6H,1-3H2;1H |
InChIキー |
MLYBKNKYYPGADN-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)NO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Potassium (1-(tert-butoxycarbonyl)-1-azaspiro[4.4]nonan-7-yl)trifluoroborate](/img/structure/B13593438.png)
